molecular formula C18H27N5O2S B11072415 6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

6-[(dibutylamino)methyl]-1,3-dimethyl[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B11072415
M. Wt: 377.5 g/mol
InChI Key: FNBBLKKEGSYNQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(DIBUTYLAMINO)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a purine ring system. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(DIBUTYLAMINO)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by its fusion with the purine ring system. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-[(DIBUTYLAMINO)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

6-[(DIBUTYLAMINO)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-[(DIBUTYLAMINO)METHYL]-1,3-DIMETHYL-1H,2H,3H,4H-[1,3]THIAZOLO[3,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol: This compound shares structural similarities with 6-[(DIBUTYLAMINO)METHYL

Properties

Molecular Formula

C18H27N5O2S

Molecular Weight

377.5 g/mol

IUPAC Name

8-[(dibutylamino)methyl]-2,4-dimethylpurino[8,7-b][1,3]thiazole-1,3-dione

InChI

InChI=1S/C18H27N5O2S/c1-5-7-9-22(10-8-6-2)11-13-12-26-17-19-15-14(23(13)17)16(24)21(4)18(25)20(15)3/h12H,5-11H2,1-4H3

InChI Key

FNBBLKKEGSYNQC-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CC1=CSC2=NC3=C(N12)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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